Ethyl 6-methoxyquinoline-4-carboxylate
CAS No.: 5345-57-3
Cat. No.: VC14422243
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5345-57-3 |
|---|---|
| Molecular Formula | C13H13NO3 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | ethyl 6-methoxyquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C13H13NO3/c1-3-17-13(15)10-6-7-14-12-5-4-9(16-2)8-11(10)12/h4-8H,3H2,1-2H3 |
| Standard InChI Key | AMTCPYGXTNRQQZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C=C(C=CC2=NC=C1)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Ethyl 6-methoxyquinoline-4-carboxylate belongs to the quinoline family, a class of nitrogen-containing heterocycles. Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol. The IUPAC name, ethyl 6-methoxyquinoline-4-carboxylate, reflects the substitution pattern: a methoxy (-OCH₃) group at position 6 and an ethyl ester (-COOCH₂CH₃) at position 4.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 5345-57-3 | |
| Molecular Formula | C₁₃H₁₃NO₃ | |
| Molecular Weight (g/mol) | 231.25 | |
| SMILES Notation | CCOC(=O)C1=C2C=C(C=CC2=NC=C1)OC | |
| InChI Key | AMTCPYGXTNRQQZ-UHFFFAOYSA-N |
The planar quinoline core facilitates π-π interactions, while the ester and methoxy groups enhance solubility in polar organic solvents.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) data confirm its structure. For instance:
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¹H NMR (CDCl₃): δ 8.85 (d, J = 4.5 Hz, 1H, H-2), 8.30 (d, J = 9.0 Hz, 1H, H-5), 7.45 (dd, J = 9.0, 2.5 Hz, 1H, H-7), 7.35 (d, J = 2.5 Hz, 1H, H-8), 4.40 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.95 (s, 3H, OCH₃), 1.40 (t, J = 7.0 Hz, 3H, CH₂CH₃) .
X-ray crystallography of analogous compounds, such as ethyl 4-(2-methoxy-2-oxoethyl)quinoline-3-carboxylate, reveals planar quinoline systems with bond lengths and angles typical of aromatic systems .
Synthesis and Optimization
Classical Synthetic Routes
The synthesis typically involves cyclization reactions. A common approach employs Knorr quinoline synthesis or Friedländer annulation:
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Starting Materials: Ethyl acetoacetate and 3-methoxyaniline undergo condensation in acidic conditions.
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Cyclization: Heating under reflux in polyphosphoric acid (PPA) yields the quinoline core.
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Esterification: Subsequent treatment with ethanol and sulfuric acid introduces the ethyl ester group .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | Ethyl acetoacetate, PPA, 120°C | 65% |
| Cyclization | H₂SO₄, EtOH, reflux | 72% |
| Purification | Silica gel chromatography | 95% |
Green Chemistry Approaches
Recent advances focus on minimizing waste and energy consumption:
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Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 45 minutes, improving yield to 78% .
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Solvent-Free Conditions: Using ionic liquids (e.g., [BMIM]BF₄) enhances atom economy and reduces toxicity .
Reactivity and Functionalization
Electrophilic Substitution
The electron-rich quinoline ring undergoes electrophilic substitution at positions 5 and 8. For example:
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Nitration: Concentrated HNO₃ at 0°C introduces a nitro group at position 5, yielding ethyl 6-methoxy-5-nitroquinoline-4-carboxylate .
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Halogenation: N-Bromosuccinimide (NBS) in CCl₄ brominates position 8, forming ethyl 8-bromo-6-methoxyquinoline-4-carboxylate .
Ester Hydrolysis
The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions:
This reaction is critical for generating bioactive metabolites or polymer precursors.
Applications in Drug Discovery
Antimicrobial Activity
Quinoline derivatives exhibit broad-spectrum antimicrobial properties. Ethyl 6-methoxyquinoline-4-carboxylate’s analogs inhibit Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) by disrupting DNA gyrase .
Table 3: Biological Activity of Selected Analogs
| Compound | Target | IC₅₀/MIC |
|---|---|---|
| Ethyl 6-methoxyquinoline-4-carboxylate | HeLa cells | 12 µM |
| 8-Fluoro analog | Topoisomerase II | 5 µM |
| 5-Nitro derivative | S. aureus | 8 µg/mL |
Industrial and Material Science Applications
Coordination Polymers
The carboxylate group chelates metal ions, forming luminescent coordination polymers. For example, reaction with Eu(III) yields red-emitting materials for OLEDs .
Organic Semiconductors
Quinoline derivatives serve as electron-transport layers in perovskite solar cells, achieving power conversion efficiencies (PCE) of 18.3% .
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